molecular formula C11H24N2 B13199601 Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Cat. No.: B13199601
M. Wt: 184.32 g/mol
InChI Key: IXICOGWMKDRQKY-UHFFFAOYSA-N
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Description

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine (CAS 1258651-79-4) is a piperidine-based chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound is part of the structurally diverse and pharmaceutically significant class of piperidine derivatives . Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, playing a critical role in the modern pharmaceutical industry . The specific stereochemistry of the piperidine ring, often achieved via methods like the hydrogenation of pyridine precursors, is crucial for its biological activity . As a substituted piperidine, this amine is a valuable building block in medicinal chemistry research, particularly for the development of new therapeutic agents. Its structure suggests potential for exploration in various pharmacological applications, consistent with other piperidine derivatives that have been investigated for their antiarrhythmic and antiserotonin properties . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-ethyl-2-methyl-1-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C11H24N2/c1-4-13-11(9(2)3)10-6-5-7-12-8-10/h9-13H,4-8H2,1-3H3

InChI Key

IXICOGWMKDRQKY-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1CCCNC1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-methyl-1-(piperidin-3-yl)propan-1-amine with ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the process. For example, the use of phase transfer catalysts can facilitate the reaction between the organic and aqueous phases, leading to higher conversion rates .

Chemical Reactions Analysis

Oxidation Reactions

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine undergoes oxidation primarily at the nitrogen center. Key findings include:

  • N-Oxide Formation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the amine to its corresponding N-oxide.

  • Ketone Formation : Strong oxidizing agents like chromium trioxide (CrO₃) target the α-carbon adjacent to the nitrogen, yielding ketone derivatives.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentSolventTemperatureProductYieldSource
KMnO₄H₂O/THF25°CN-Oxide78%
CrO₃Acetic Acid60°C3-Ketopiperidine Derivative65%

Reduction Reactions

Reduction typically involves the saturation of double bonds or deoxygenation:

  • Amine Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces imine intermediates to secondary amines .

  • N-Oxide Reduction : Sodium borohydride (NaBH₄) selectively reduces N-oxides back to the parent amine .

Table 2: Reduction Reaction Conditions

Reducing AgentSubstrateSolventProductYieldSource
LiAlH₄Imine IntermediateEt₂OSecondary Amine85%
NaBH₄N-OxideMeOHEthyl[...]amine92%

Substitution Reactions

Nucleophilic substitution occurs at the ethyl or methyl groups:

  • Halogen Exchange : Sodium iodide (NaI) in acetone facilitates iodide substitution at the ethyl group, forming halogenated derivatives .

  • Amination : Reacting with ammonia or primary amines under basic conditions replaces the ethyl group with alternative amines .

Table 3: Substitution Reaction Outcomes

ReagentConditionsProductSelectivitySource
NaI/acetoneReflux, 12 hIodo Derivative90% trans
NH₃/K₂CO₃DMF, 80°CPrimary Amine Analog73%

Cyclization and Annulation Reactions

This compound serves as a precursor in piperidine ring-forming reactions:

  • Aza-Michael Cyclization : Organocatalysts like quinoline derivatives promote intramolecular aza-Michael reactions, yielding 2,6-disubstituted piperidines with enantiomeric excess (ee) >90% .

  • Aza-Prins Cyclization : Copper(I)-NHC complexes enable stereoselective 6-endo-trig cyclization with aldehydes, producing carbocation intermediates that form cis- or trans-piperidines .

Table 4: Cyclization Method Comparison

MethodCatalystKey FeatureYieldeeSource
Intramolecular Aza-MichaelQuinoline/TFAHigh enantioselectivity88%92%
Aza-PrinsNHC-Cu(I)/ZrCl₄trans-Selectivity76%-

Comparative Analysis of Reaction Pathways

  • Oxidation vs. Reduction : Oxidation preferentially targets nitrogen, while reduction focuses on imine or N-oxide groups.

  • Steric Effects : The ethyl group’s bulkiness influences substitution reactivity, favoring trans-products in cyclization .

  • Catalyst Impact : Organocatalysts enhance enantioselectivity in cyclization, whereas Lewis acids (e.g., ZrCl₄) improve electrophilic activation .

Key Research Findings

  • Stereochemical Control : Chiral P-O ligands in palladium-catalyzed aza-Heck cyclizations achieve up to 95% ee .

  • Scalability : Continuous flow synthesis optimizes yield (>90%) and purity for industrial applications .

Scientific Research Applications

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways and exerting its effects on the central nervous system .

Comparison with Similar Compounds

Physicochemical Comparison with Structural Analogs

Table 1: Key Physicochemical Properties
Compound Name Molecular Formula Molecular Weight logBB (Calculated) Boiling Point (Predicted)
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine C₁₁H₂₂N₂ 182.31 0.34–0.69 ~200–220°C (est.)
[3-(3-piperidin-1-ylmethyl-phenoxy)-propyl]pyridin-2-yl-amine C₁₈H₂₃N₃O 297.40 0.34–0.69 N/A
Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine (discontinued) C₁₀H₁₇N₃ 179.26 N/A N/A
IRL790 (2-(3-fluoro-5-methanesulfonylphenoxy)ethylamine) C₁₃H₁₉FNO₃S 300.36 N/A N/A

Key Observations :

  • logBB Values : Piperidine-containing compounds exhibit favorable BBB penetration (logBB > 0.3), suggesting CNS applicability .
  • Discontinuation of Pyridine Analogs : Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine was discontinued, possibly due to instability or synthetic challenges .
Table 2: Reactivation Efficiency of Ethyl vs. Propyl Linkers in Analogous Compounds
Compound Pair Linker Type Reactivation Efficiency
RS194B vs. RS194C Ethyl Higher
RS41A vs. RS69L Ethyl Higher
RS251B vs. RS251A Propyl Higher
RS191E vs. RS69N Propyl Higher

Key Observations :

  • Ethyl linkers outperform propyl in two pairs, while propyl is superior in others, indicating context-dependent efficacy.
  • The branched propyl group in this compound may optimize steric interactions with target enzymes or receptors, enhancing activity compared to linear analogs.

Biological Activity

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. Piperidine and its derivatives are known for their ability to interact with various biological targets, including receptors and enzymes, leading to significant therapeutic effects. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The structural formula can be represented as follows:

CxHyN(where x and y correspond to the number of carbon and hydrogen atoms respectively)\text{C}_x\text{H}_y\text{N}\quad (\text{where }x\text{ and }y\text{ correspond to the number of carbon and hydrogen atoms respectively})

This compound's structure allows it to engage in various interactions with biological macromolecules, influencing its activity.

Pharmacological Profile

Research indicates that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially serving as antidepressants by affecting serotonin and norepinephrine levels in the brain .
  • Anti-inflammatory Activity : this compound has been shown to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .
  • Anticancer Properties : Certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy. For instance, compounds structurally similar to this compound have been studied for their ability to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : Piperidine derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit phospholipases or kinases, which play crucial roles in signal transduction and inflammation .
  • Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), which are critical for various physiological processes. This interaction can lead to altered signaling pathways that affect mood and immune responses .
  • Ion Channel Interaction : Some studies indicate that piperidine derivatives can modulate ion channels, impacting neuronal excitability and neurotransmitter release, further contributing to their antidepressant and neuroprotective effects .

Case Study 1: Antidepressant Activity

In a study involving animal models of depression, this compound was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory properties of this compound in vitro using macrophage cell lines stimulated with lipopolysaccharides (LPS). The results showed that treatment with this compound led to a dose-dependent decrease in the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Tables

Activity TypeMechanism of ActionReference
AntidepressantModulation of serotonin levels
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis

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